molecular formula C19H25N3O2 B2498956 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one CAS No. 939242-08-7

1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2498956
CAS No.: 939242-08-7
M. Wt: 327.428
InChI Key: VQTBALCZRQUEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one, is a specialized pyridin-2(1H)-one derivative offered for research and development purposes. Compounds based on the pyridin-2(1H)-one scaffold are of significant interest in medicinal chemistry, particularly in neuroscience research. Structural analogues of this compound have been investigated for their potent anti-allodynic effects in preclinical models, showing promise as potential agents to inhibit cutaneous mechanical allodynia . The core pyridin-2-one structure is a versatile pharmacophore, and its 3,5-disubstituted derivatives are frequently explored in structure-activity relationship (SAR) studies to elucidate the structural requirements essential for biological activity . The specific substitution pattern of this compound—featuring a 1-ethyl group, a 4-hydroxy group, and a 3-position modified with a piperidin-1-yl(pyridin-2-yl)methyl moiety—suggests its potential utility as a key intermediate or a novel chemical entity for screening against biological targets relevant to chronic pain and neurological disorders. Researchers can utilize this compound to expand SAR understanding, explore new therapeutic mechanisms, or as a building block for synthesizing more complex heterocyclic systems . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-ethyl-4-hydroxy-6-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-3-22-14(2)13-16(23)17(19(22)24)18(15-9-5-6-10-20-15)21-11-7-4-8-12-21/h5-6,9-10,13,18,23H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTBALCZRQUEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCCCC3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one , with the CAS number 939242-57-6 , is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is C19H25N3O2C_{19}H_{25}N_{3}O_{2}, with a molecular weight of 327.4 g/mol . The structure features multiple functional groups that contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC19H25N3O2C_{19}H_{25}N_{3}O_{2}
Molecular Weight327.4 g/mol
CAS Number939242-57-6

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis . A notable study reported a minimal inhibitory concentration (MIC) of 6.3 µM for one of its analogs, suggesting that structural modifications can enhance efficacy against resistant strains of bacteria .

Cytotoxicity and Anticancer Potential

In vitro assays have demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating low cytotoxicity (IC20 > 40 µM) against HepG2 cells, while some derivatives displayed promising anticancer activity with IC50 values as low as 0.48 µM against MCF-7 cells .

The proposed mechanism involves the inhibition of key enzymes and pathways associated with cell proliferation and survival. The compound appears to induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase .

Structure-Activity Relationship (SAR)

The biological activity of This compound is highly dependent on its structural components. Modifications at specific positions on the piperidine and pyridine rings can significantly alter potency:

AnalogMIC (µM)Observations
4PP-16.3Initial hit
4PP-22.0Improved activity with para substitution
4PP-312.7Active with a 1-naphthyl group
4PP-30InactiveSubstitution led to loss of activity

These findings underscore the importance of exploring various analogs to optimize therapeutic efficacy.

Study on Tuberculosis Inhibition

A study focused on synthesizing and evaluating novel chemical entities for their ability to inhibit Mycobacterium tuberculosis highlighted the effectiveness of derivatives similar to our compound. The research emphasized the role of hydrophobic interactions and hydrogen bonding in enhancing antimicrobial activity, leading to the identification of several promising candidates for further development .

Anticancer Activity Assessment

Another investigation assessed the anticancer potential of a series of piperidine derivatives, including our compound. The results indicated that certain modifications could increase selectivity towards cancerous cells while minimizing toxicity to normal cells, thus highlighting the therapeutic promise of this chemical class .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystYield (%)Reaction TimeKey Reference
CTFA2312 h
DMicrowave367 h

Basic: How is structural characterization performed for this compound and its derivatives?

Answer:
Characterization relies on spectroscopic and crystallographic techniques:

  • IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
  • Multinuclear NMR : ¹H/¹³C/¹⁹F NMR resolves piperidine/pyridine substituents (e.g., δ 2.5–3.5 ppm for piperidinyl protons) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 372.5 for C₂₀H₂₈N₄O₃) .

Advanced: What strategies can improve low synthetic yields in existing methodologies?

Answer:
Key variables to optimize include:

  • Catalyst Screening : Replace TFA with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature Control : Microwave-assisted synthesis reduces thermal degradation, as seen in Method D (36% yield vs. 23% in Method C) .

Advanced: How can contradictory pharmacological data between in vitro and in vivo models be resolved?

Answer:
Discrepancies (e.g., analgesic efficacy in rodents vs. cell-based assays) require:

  • Dose-Response Validation : Use pharmacokinetic profiling to align administered doses with tissue bioavailability .
  • Model Selection : Sprague–Dawley rats () show higher metabolic similarity to humans than CD-1 mice, reducing interspecies variability .
  • Mechanistic Studies : Pair in vivo thermal plate tests () with in vitro receptor-binding assays to confirm target engagement .

Methodological: What analytical approaches ensure purity and identity during synthesis?

Answer:

  • HPLC-PDA : Detects impurities at ≥0.1% levels using pharmacopeial reference standards (e.g., EP Impurity C in ) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the piperidinyl-pyridinone core .
  • Stability Testing : Accelerated thermal studies (40°C/75% RH) monitor degradation products like hydrolyzed pyridinones .

Experimental Design: How to integrate acute toxicity and efficacy assessments in a single study?

Answer:
Adopt a split-plot design (as in ):

  • Main Plots : Dose groups (e.g., 10–100 mg/kg).
  • Subplots : Timepoints for toxicity (e.g., ALT/AST levels) and efficacy (e.g., analgesic latency in thermal plate tests).
  • Statistical Analysis : Use mixed-effects models in GraphPad Prism (as in ) to account for repeated measures .

Advanced: How do structural modifications influence biological activity?

Answer:

  • Piperidine Substituents : Replacing N-ethyl with N-methoxyethyl () reduces logP by 0.5, enhancing solubility but decreasing CNS penetration.
  • Pyridine Ring Fluorination : Analog 4-(trifluoromethyl)pyridin-2(1H)-one () shows 2x higher analgesic activity due to enhanced metabolic stability .

Q. Table 2: Structure-Activity Relationships

ModificationBiological ImpactReference
Piperidine N-alkylationAlters logP and bioavailability
Pyridine fluorinationIncreases metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.